2,4-Dichloro-6-[(quinolin-8-ylamino)methyl]phenol
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Overview
Description
2,4-Dichloro-6-[(quinolin-8-ylamino)methyl]phenol is a synthetic organic compound with the molecular formula C16H12Cl2N2O. It is characterized by the presence of two chlorine atoms, a quinoline moiety, and a phenol group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-[(quinolin-8-ylamino)methyl]phenol typically involves the reaction of 2,4-dichloro-6-formylphenol with 8-aminoquinoline under specific conditions. The reaction is usually carried out in a solvent such as methanol or acetone, and the product is purified through recrystallization .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-[(quinolin-8-ylamino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The quinoline moiety can be reduced under specific conditions.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups in place of the chlorine atoms .
Scientific Research Applications
2,4-Dichloro-6-[(quinolin-8-ylamino)methyl]phenol has several scientific research applications:
Biology: The compound’s interactions with biological molecules are investigated for potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-[(quinolin-8-ylamino)methyl]phenol involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, potentially disrupting cellular processes. Additionally, the phenol group can participate in hydrogen bonding and other interactions with proteins and enzymes, affecting their function .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-6-[(quinoline-8-ylimino)methyl]phenol: Similar in structure but with an imino group instead of an amino group.
4,7-Dichloroquinoline: Contains a quinoline moiety with chlorine substitutions but lacks the phenol group
Uniqueness
2,4-Dichloro-6-[(quinolin-8-ylamino)methyl]phenol is unique due to the presence of both the quinoline and phenol groups, which confer distinct chemical reactivity and potential biological activity. Its ability to form coordination complexes with metal ions further distinguishes it from similar compounds .
Properties
IUPAC Name |
2,4-dichloro-6-[(quinolin-8-ylamino)methyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O/c17-12-7-11(16(21)13(18)8-12)9-20-14-5-1-3-10-4-2-6-19-15(10)14/h1-8,20-21H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIIQBCNXDVRXTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NCC3=C(C(=CC(=C3)Cl)Cl)O)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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